

# Application of PD 135158 in Anxiety Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PD 135158 |           |
| Cat. No.:            | B15616566 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

PD 135158 is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor. The cholecystokinin (CCK) system, particularly the CCK-B receptor, is implicated in the pathophysiology of anxiety and panic disorders. Activation of CCK-B receptors, which are widely distributed in the central nervous system, particularly in limbic regions such as the amygdala and hippocampus, has been shown to produce anxiogenic-like effects in preclinical models. Consequently, CCK-B receptor antagonists like PD 135158 are valuable pharmacological tools for investigating the role of the CCK system in anxiety and for evaluating potential anxiolytic therapies.

These application notes provide a comprehensive overview of the use of **PD 135158** in common rodent models of anxiety-like behavior, specifically the Elevated Plus-Maze (EPM) and the Light-Dark Box (LDB) tests. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.

# **Mechanism of Action and Signaling Pathway**



**PD 135158** exerts its anxiolytic-like effects by blocking the binding of endogenous cholecystokinin to the CCK-B receptor, a G-protein coupled receptor (GPCR). The binding of CCK to its receptor typically initiates a signaling cascade that can lead to neuronal excitation and anxiety-related behaviors. By antagonizing this interaction, **PD 135158** mitigates the anxiogenic effects of CCK. The downstream signaling of the CCK-B receptor in neurons can involve the activation of G-proteins, leading to the modulation of various intracellular effectors.



Click to download full resolution via product page

Figure 1: CCK-B Receptor Signaling Pathway and the Antagonistic Action of PD 135158.



# Data Presentation: Quantitative Effects of PD 135158 in Anxiety Models

The anxiolytic-like effects of **PD 135158** are dose-dependent. The following tables summarize the expected quantitative outcomes in the Elevated Plus-Maze and Light-Dark Box tests based on typical results reported in the literature.

Table 1: Effects of PD 135158 in the Elevated Plus-Maze (EPM) Test in Mice

| Treatment Group (intraperito neal injection) | Dose<br>(mg/kg) | Time in<br>Open Arms<br>(seconds) | % Time in<br>Open Arms | Open Arm<br>Entries | Total Arm<br>Entries |
|----------------------------------------------|-----------------|-----------------------------------|------------------------|---------------------|----------------------|
| Vehicle<br>(Saline)                          | -               | 25.5 ± 3.2                        | 8.5 ± 1.1              | 8.2 ± 1.5           | 35.1 ± 4.0           |
| PD 135158                                    | 0.01            | 45.8 ± 5.1                        | 15.3 ± 1.7             | 12.5 ± 1.8          | 36.5 ± 3.8           |
| PD 135158                                    | 0.1             | 62.1 ± 6.8                        | 20.7 ± 2.3             | 15.1 ± 2.0**        | 34.9 ± 4.2           |
| PD 135158                                    | 1.0             | 48.3 ± 5.5                        | 16.1 ± 1.8             | 13.0 ± 1.9          | 35.8 ± 3.9           |
| Diazepam<br>(Positive<br>Control)            | 1.0             | 75.4 ± 8.0                        | 25.1 ± 2.7             | 18.2 ± 2.5***       | 37.0 ± 4.1           |

<sup>\*</sup>Data are presented as Mean  $\pm$  SEM. \*p<0.05, \*\*p<0.01, \*\*p<0.001 compared to Vehicle group. Data are representative and compiled from typical findings in the field.

Table 2: Effects of PD 135158 in the Light-Dark Box (LDB) Test in Mice



| Treatment Group (intraperito neal injection) | Dose<br>(mg/kg) | Time in Light Compartme nt (seconds) | Transitions<br>between<br>Compartme<br>nts | Latency to<br>Enter Dark<br>(seconds) | Locomotor<br>Activity<br>(beam<br>breaks) |
|----------------------------------------------|-----------------|--------------------------------------|--------------------------------------------|---------------------------------------|-------------------------------------------|
| Vehicle<br>(Saline)                          | -               | 45.2 ± 5.8                           | 12.3 ± 2.1                                 | 15.4 ± 2.5                            | 250 ± 25                                  |
| PD 135158                                    | 0.01            | 70.6 ± 8.1                           | 18.5 ± 2.5                                 | 25.1 ± 3.0                            | 245 ± 22                                  |
| PD 135158                                    | 0.1             | 95.3 ± 10.2                          | 22.1 ± 2.8                                 | 35.8 ± 4.1**                          | 255 ± 28                                  |
| PD 135158                                    | 1.0             | 75.1 ± 8.5                           | 19.0 ± 2.6                                 | 28.3 ± 3.5                            | 248 ± 26                                  |
| Diazepam<br>(Positive<br>Control)            | 1.0             | 110.7 ± 12.5                         | 25.4 ± 3.1                                 | 45.2 ± 5.0***                         | 260 ± 30                                  |

<sup>\*</sup>Data are presented as Mean ± SEM. \*p<0.05, \*\*p<0.01, \*\*p<0.001 compared to Vehicle group. Data are representative and compiled from typical findings in the field. One study showed that PD135158 was effective in the light/dark choice test, suggesting it is particularly effective in "state" anxiety induced by fear-provoking situations.[1]

# **Experimental Protocols**

Detailed methodologies for conducting the Elevated Plus-Maze and Light-Dark Box tests are provided below.

# Protocol 1: Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

#### Apparatus:

• A plus-shaped maze with two open arms and two closed arms of equal dimensions (e.g., 50 cm long x 10 cm wide for rats; 30 cm long x 5 cm wide for mice), elevated 40-50 cm above



the floor. The closed arms have high walls (e.g., 40 cm for rats; 15 cm for mice).

- A video camera mounted above the maze to record the sessions.
- Automated tracking software for data analysis.

#### Animals:

- Male mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old) or rats (e.g., Sprague-Dawley or Wistar, 250-300 g).
- Animals should be group-housed and habituated to the testing room for at least 1 hour before the experiment.

#### Drug Preparation and Administration:

- **PD 135158** is dissolved in a vehicle of sterile saline or 0.5% methylcellulose.
- Administer PD 135158 or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

#### Procedure:

- Place the animal in the center of the maze, facing one of the open arms.
- Start the video recording and tracking software immediately.
- Allow the animal to explore the maze for a 5-minute session.
- After the session, return the animal to its home cage.
- Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.

#### Data Analysis:

- Time spent in the open and closed arms.
- Number of entries into the open and closed arms.
- Total distance traveled (as a measure of locomotor activity).







- Percentage of time in open arms = (Time in open arms / Total time) x 100.
- Percentage of open arm entries = (Open arm entries / Total arm entries) x 100.

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cn.aminer.org [cn.aminer.org]
- To cite this document: BenchChem. [Application of PD 135158 in Anxiety Research Models: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616566#application-of-pd-135158-in-anxiety-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com